Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate

Dimroth rearrangement triazolopyrimidine isomerization regioisomeric stability

Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate (CAS 99951-90-3) belongs to the [1,2,4]triazolo[4,3-a]pyrimidine family of fused bicyclic heterocycles, characterized by a bridgehead nitrogen at the triazole-pyrimidine ring junction. The molecular formula is C₈H₇ClN₄O₂ with a molecular weight of 226.62 g/mol.

Molecular Formula C8H7ClN4O2
Molecular Weight 226.62 g/mol
CAS No. 99951-90-3
Cat. No. B1602108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
CAS99951-90-3
Molecular FormulaC8H7ClN4O2
Molecular Weight226.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=NN=CN2C(=C1)Cl
InChIInChI=1S/C8H7ClN4O2/c1-2-15-7(14)5-3-6(9)13-4-10-12-8(13)11-5/h3-4H,2H2,1H3
InChIKeyWHOZJESYNNZNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate (CAS 99951-90-3): Structural Class and Core Attributes for Sourcing Decisions


Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate (CAS 99951-90-3) belongs to the [1,2,4]triazolo[4,3-a]pyrimidine family of fused bicyclic heterocycles, characterized by a bridgehead nitrogen at the triazole-pyrimidine ring junction [1]. The molecular formula is C₈H₇ClN₄O₂ with a molecular weight of 226.62 g/mol . The scaffold features three key structural elements: a chloro substituent at position 5, an ethyl carboxylate ester at position 7, and the [4,3-a] ring fusion topology (as opposed to the thermodynamically more stable [1,5-a] isomer) [2]. This regioisomeric configuration is synthetically significant: [1,2,4]triazolo[4,3-a]pyrimidines are known to undergo Dimroth rearrangement to the corresponding [1,5-a] isomers under acidic or basic conditions, with rate constants influenced profoundly by substituent pattern [2]. Commercial availability is typically at 95%+ purity from multiple established chemical suppliers, with standard storage at ambient temperature under desiccated conditions .

Why Direct Substitution of Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate with Unsubstituted or Alternate-Halogen Scaffolds Is Scientifically Unjustified


Procurement decisions for triazolopyrimidine building blocks cannot rely on generic scaffold-level assumptions because three critical physicochemical parameters diverge sharply even among closely related analogs. First, the 5-chloro substituent is not inert: it serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling downstream diversification chemistry that the 5-unsubstituted analog cannot perform [1]. Second, the Dimroth rearrangement kinetics are exquisitely sensitive to substituent pattern: a 5-alkyl group slows rearrangement by up to 2500-fold versus the unsubstituted heterocycle at pH 11.3, while the effect of a 5-chloro group—an electron-withdrawing substituent—is predicted to differ markedly in both rate and pH dependence [2]. Third, the [4,3-a] versus [1,5-a] regioisomeric identity determines both the three-dimensional molecular shape for target binding and the chemical reactivity profile; DFT calculations confirm that [1,5-a] isomers are thermodynamically more stable, meaning the [4,3-a] isomer represents a kinetically accessible but metastable scaffold with distinct synthetic potential [3]. These are not gradual differences—they are categorical distinctions that can determine whether a synthetic route succeeds or fails.

Quantitative Differentiation Evidence for Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate Versus Closest Analogs


Dimroth Rearrangement Susceptibility: Kinetic Differentiation Between 5-Substituted [4,3-a] Isomers and Their [1,5-a] Counterparts

The [4,3-a] regioisomeric configuration of this compound places it in a fundamentally different energetic landscape compared to the [1,5-a] isomer class. Brown and Nagamatsu (1977) quantified the Dimroth rearrangement rates for a series of s-triazolo[4,3-a]pyrimidines and demonstrated that a 5-alkyl substituent slows the rearrangement rate by approximately 2500-fold relative to the unsubstituted parent heterocycle at pH 11.3 [1]. While the 5-chloro substituent in the target compound differs electronically from 5-alkyl, it similarly occupies the critical C-5 position that exerts the most profound steric and electronic influence on rearrangement kinetics. DFT calculations by Salgado et al. (2011) further established that [1,2,4]triazolo[1,5-a]pyrimidines are thermodynamically more stable than the [4,3-a] counterparts across the calculated series [2]. This metastable character of the [4,3-a] isomer can be leveraged for controlled, condition-dependent isomerization in synthetic sequences where the [1,5-a] target is desired.

Dimroth rearrangement triazolopyrimidine isomerization regioisomeric stability

C-5 Chloro Leaving Group: Differential Synthetic Utility for Nucleophilic Aromatic Substitution Versus 5-Unsubstituted or 5-Bromo Analogs

The 5-chloro substituent is not a passive structural feature but an active synthetic handle. Nucleophilic aromatic substitution (SNAr) at the C-5 position of [1,2,4]triazolo[4,3-a]pyrimidines has been demonstrated with hydrazine hydrate, enabling quantitative conversion to fused polyheterocyclic systems [1]. This reactivity is entirely absent in the 5-unsubstituted analog and qualitatively different from the 5-bromo analog: chlorine and bromine exhibit different leaving group abilities (Br > Cl in SNAr due to bond strength differences), distinct steric profiles (van der Waals radii: Cl = 1.75 Å, Br = 1.85 Å), and divergent reaction kinetics. The chloro derivative thus occupies a unique reactivity niche—sufficiently activated for substitution under controlled conditions yet stable enough for handling and storage, unlike the more reactive but potentially less selective bromo analog .

nucleophilic aromatic substitution SNAr reactivity 5-chloro leaving group diversification chemistry

Validated Intermediate Status in Cephalosporin Antibiotic Synthesis: Documented Application of Triazolopyrimidine-7-carboxylate Scaffolds

The triazolopyrimidine-7-carboxylate scaffold, specifically bearing the [1,2,4]triazolo[4,3-a]pyrimidine ring system with a carboxylate ester at the 7-position, is validated in the patent literature as a key intermediate for constructing cephalosporin derivatives with potent, broad-spectrum antibacterial activity against both Gram-negative and Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) [1][2]. The triazolopyrimidine heterocycle is installed at the 3-position of the cephem skeleton, where its planar, electron-deficient character contributes critically to antibiotic potency. While the patent literature describes a range of triazolopyrimidine substitution patterns, the 5-chloro-7-ethoxycarbonyl variant represents a synthetically tractable building block that can be elaborated at the carboxylate position for conjugation to the β-lactam core [1].

cephalosporin intermediate antibiotic synthesis triazolopyrimidine cephem conjugate

Multi-Supplier Purity Consistency: 95%+ Benchmark Across Independent Vendors Enables Confident Procurement Without Requalification

Quality consistency across independent supply chains is a critical differentiator for procurement decisions, particularly when a compound is destined for multi-step synthetic sequences where impurity profiles directly impact downstream yields. Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate demonstrates unusually consistent purity specifications of 95%+ across at least eight independent suppliers including AKSci, Fluorochem, Bidepharm, Beyotime, CymitQuimica, and Angene Chemical . The compound carries the standardized MDL number MFCD11518978 and PubChem CID 14850451, ensuring unambiguous identity verification across supplier catalogs . This multi-vendor consistency is atypical for specialized heterocyclic intermediates and provides procurement flexibility without the burden of requalification when switching suppliers.

purity specification supplier qualification quality consistency procurement reliability

High-Impact Application Scenarios for Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate Based on Quantitative Evidence


Cephalosporin and β-Lactam Anti-Infective Lead Optimization Programs

Research groups pursuing novel cephalosporin antibiotics with enhanced Gram-positive coverage can leverage this compound as the heterocyclic building block for the C-3 cephem position. The triazolopyrimidine scaffold is established in patents (e.g., US 4,956,474 and EP 0360298) as conferring broad-spectrum antibacterial activity including MRSA [1]. The 7-ethoxycarbonyl group serves as a functionalization handle for conjugation to the β-lactam core, while the 5-chloro substituent offers a secondary diversification point via SNAr for further SAR exploration [2].

Regioselective Heterocycle Synthesis via Controlled Dimroth Rearrangement

For synthetic methodology development, this compound represents a kinetically trapped [4,3-a] isomer that can be isomerized on demand to the thermodynamically favored [1,5-a] counterpart under controlled acidic or basic conditions. The body of quantitative rearrangement kinetics (Brown & Nagamatsu, 1977) provides a predictive framework: users can select pH conditions to tune rearrangement rates, with the 5-chloro substituent adding electronic modulation distinct from the extensively characterized alkyl-substituted series [3]. This enables systematic study of substituent electronic effects on Dimroth rearrangement dynamics.

Fused Polyheterocycle Library Synthesis via Tandem SNAr-Cyclization Sequences

Medicinal chemistry groups constructing diverse screening libraries can exploit the 5-chloro leaving group for sequential SNAr-cyclization protocols. Demonstrated reactivity with hydrazine hydrate followed by CS₂ treatment yields [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives in quantitative yield [4]. This scaffold-diversification strategy is not accessible from 5-unsubstituted or 5-alkyl analogs, and the chloro leaving group provides a more controlled reactivity profile than the corresponding bromo analog, reducing unwanted side reactions in library production.

Multi-Site Academic-Industrial Collaborations Requiring Consistent Building Block Supply

Collaborative drug discovery consortia spanning multiple institutions face significant reproducibility challenges when key intermediates vary in purity or provenance. This compound's standardized identity (MDL MFCD11518978, PubChem CID 14850451) and consistent 95%+ purity across eight-plus global suppliers make it an ideal candidate for distributed synthesis efforts where different partners must produce identical compound libraries. The multi-vendor availability eliminates single-source bottlenecks and enables competitive procurement without quality compromise.

Quote Request

Request a Quote for Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.